2-Chlorobenzylzinc chloride

Descripción general

Descripción

2-Chlorobenzylzinc chloride is a chemical compound used primarily for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, zinc (II) chloride reacts with lithium chloride at 320 - 450°C for approximately 10 minutes in an inert atmosphere using the Schlenk technique . In the second stage, 1-chloro-2-(chloromethyl)benzene reacts with magnesium in tetrahydrofuran at 20°C for 1 hour, also in an inert atmosphere using the Schlenk technique .Molecular Structure Analysis

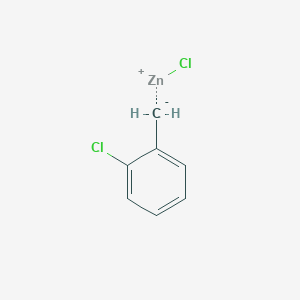

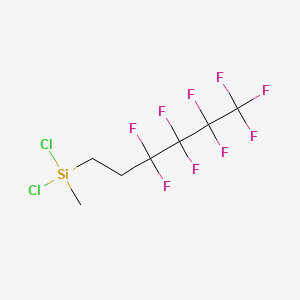

The molecular formula of this compound is C7H6Cl2Zn . It has a molecular weight of 226.40900 . The exact mass is 223.91400 .Physical And Chemical Properties Analysis

This compound has a density of 0.975g/mL at 25°C . Its boiling point and melting point are not available . The flash point is 1°F .Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Compounds

- The compound 5-{2-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)ethoxy]ethyl}-1,2,3-trimethoxybenzene, a by-product of the reaction involving 4-chlorobenzylzinc chloride, exhibits structural features with trans conformation and is stabilized by van der Waals interactions (Fu et al., 2012).

Catalytic Reactions

- Lithiated benzyllithiums generated from 2-, 3-, or 4-chlorobenzyl chlorides, including reactions with electrophiles such as Pr i CHO, Bu t CHO, and Et 2 CO, demonstrate the versatility of chlorobenzyl chlorides in catalytic reactions (Gómez et al., 1997).

Environmental and Waste Treatment

- Studies on the sonolytic degradation of hazardous organic compounds like chlorobenzene, dichlorobenzene, and polychlorinated biphenyls in aqueous solutions, indicate the potential of using chlorobenzyl-related compounds in environmental cleanup processes (Okuno et al., 2000).

Pharmaceutical Research

- Functionalised benzo[a]phenoxazine dyes, synthesized using monoreactive functional benzo[a]phenoxazinium chlorides, serve as long-wavelength fluorescent probes for amino acids, demonstrating the utility of chlorobenzene derivatives in pharmaceutical research (Frade et al., 2007).

Photocatalysis

- In the field of photocatalysis, chlorobenzene compounds like chlorobenzene and biphenyls have been used to study the reductive dechlorination process, which turns chlorobenzene into benzene, suggesting potential applications in chemical synthesis and environmental remediation (Fuku et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that organozinc compounds like 2-chlorobenzylzinc chloride are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .

Mode of Action

This compound, as an organozinc compound, is known to participate in various organic reactions. It can act as a nucleophile, reacting with electrophiles during carbon-carbon bond formation . The exact mode of action can vary depending on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

Organozinc compounds are known to participate in several types of organic reactions, potentially affecting various biochemical pathways depending on the context .

Result of Action

As a reagent, it can facilitate the formation of carbon-carbon bonds, which can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactivity of organozinc compounds can be affected by the presence of other substances, the temperature, and the pH of the environment . These factors can influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

1-chloro-2-methanidylbenzene;chlorozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHAQRYHECFSSL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1Cl.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404430 | |

| Record name | 2-Chlorobenzylzinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312624-11-6 | |

| Record name | 2-Chlorobenzylzinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)

![(E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride](/img/structure/B1588023.png)